Ethyl 2-amino-4-oxopentanoate hydrochloride
Description
Chemical Identity and Structural Characteristics
Molecular Properties and Identification
Chemical Formula and Mass
Ethyl 2-amino-4-oxopentanoate hydrochloride has a molecular formula of C₇H₁₄ClNO₃ and a molar mass of 195.64 g/mol . The formula accounts for the base structure of ethyl 2-amino-4-oxopentanoate (C₇H₁₃NO₃) with the addition of a hydrochloric acid (HCl) moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol |
| Purity | ≥95% (typical) |
CAS Registry and Database Identifiers
The compound is registered under multiple CAS numbers, including 1260387-16-3 and 1803561-37-6 , depending on the supplier and synthesis pathway . Key database identifiers include:
IUPAC Nomenclature and Synonyms
The systematic IUPAC name is 4-oxo-4-methyl-DL-homoalanine ethyl ester hydrochloride , reflecting its esterified ethyl group, ketone functionality, and hydrochloride salt form . Common synonyms include:
Structural Analysis
Functional Group Configuration
The molecule contains four critical functional groups (Figure 1):
- Primary amine group (-NH₂) : Protonated to -NH₃⁺ in the hydrochloride form.
- Ketone group (=O) : Located at the 4-position of the pentanoate backbone.
- Ester group (-COOEt) : Ethyl ester at the carboxyl terminus.
- Hydrochloride ion (Cl⁻) : Counterion stabilizing the protonated amine .
Stereochemical Properties
The compound exists as a racemic mixture (DL-form) due to the absence of chiral center specifications in most synthetic routes . The "DL" designation indicates equal proportions of D- and L-enantiomers, though resolution into enantiopure forms is theoretically possible.
Crystalline Structure
As a hydrochloride salt, the compound adopts an ionic crystalline lattice stabilized by electrostatic interactions between the -NH₃⁺ and Cl⁻ ions. This structure enhances its stability and solubility in polar solvents compared to the non-salt parent compound .
Parent Compound Relationship
Comparison with Ethyl 2-Amino-4-Oxopentanoate
The parent compound, ethyl 2-amino-4-oxopentanoate (CAS 1512392-67-4), lacks the hydrochloride group and has a molecular formula of C₇H₁₃NO₃ (molar mass: 159.18 g/mol) . Key differences include:
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Solubility | Lower in polar solvents | Higher in polar solvents |
| Stability | Prone to oxidation | Enhanced shelf life |
| Ionic Character | Neutral molecule | Ionic crystal lattice |
Salt Formation Mechanism and Significance
The hydrochloride salt forms via acid-base reaction between ethyl 2-amino-4-oxopentanoate and hydrochloric acid. The amine group (-NH₂) acts as a base, accepting a proton from HCl to form -NH₃⁺, while Cl⁻ serves as the counterion . This reaction improves the compound’s:
- Water solubility : Critical for biological assays.
- Crystallinity : Facilitates purification via recrystallization.
- Stability : Reduces degradation during storage .
The mechanism is summarized as: $$ \text{C₇H₁₃NO₃} + \text{HCl} \rightarrow \text{C₇H₁₄ClNO₃} $$
Properties
IUPAC Name |
ethyl 2-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)6(8)4-5(2)9;/h6H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQJXQPYBUIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound Ethyl 2-amino-4-oxopentanoate hydrochloride can be synthesized by:
- Starting from keto acid derivatives or amino acid precursors.
- Performing esterification to obtain the ethyl ester.
- Introducing the amino group and keto functionality.
- Converting the free base into its hydrochloride salt for stability and handling.
Preparation via Keto Acid Esterification and Amination
A detailed synthetic approach involves the following steps, as exemplified in related keto acid syntheses:
Step 1: Formation of Keto Acid Ester
Keto acids such as 3-oxopentanoic acid derivatives are first synthesized by acylation or condensation reactions. For example, propanoyl chloride reacts with 2,2-dimethyl-1,3-dioxane-4,6-dione to form a dioxane intermediate, which upon methanolysis yields methyl or ethyl 3-oxopentanoate in good yield.
This esterification is typically done under reflux with alcohol (methanol or ethanol) to obtain the ethyl ester form.Step 2: Amination
Introduction of the amino group at the 2-position is achieved by reaction with appropriate amines or by reductive amination of keto esters. The amino group installation is critical to obtain the 2-amino functionality.Step 3: Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid under controlled temperature conditions (0–5°C to 55–60°C). This step improves the compound’s stability and facilitates purification by precipitation and filtration.
Grignard Reaction Route for Related Keto Esters
A notable method for preparing related keto esters (ethyl 2-oxo-4-phenylbutyrate) involves:
Step 1: Grignard Reaction
Beta-bromophenylethane reacts with magnesium in methyl tertiary butyl ether (MTBE) solvent with a small volume of thinner (0–0.25 volume ratio) to form the Grignard reagent. Reaction conditions are maintained at 30–60°C for 1–12 hours.Step 2: Addition Reaction
The Grignard reagent is then added to diethyl oxalate (oxalic acid diethyl ester) at –30 to 50°C for 1–15 hours to form the keto ester intermediate.Step 3: Hydrolysis and Workup
Acid hydrolysis (preferably with hydrochloric acid at 5–15°C) and neutralization steps follow to isolate the keto acid or ester with yields exceeding 80%. This method has advantages of a short synthesis cycle, high yield, and low cost.
Although this route is for a phenyl-substituted keto ester, the principles can be adapted for the preparation of ethyl 2-amino-4-oxopentanoate derivatives.
Improved Process for Hydrochloride Salt Formation
An improved process for preparing amino keto acid hydrochlorides includes:
- Dissolving the free amino keto acid ester in suitable solvents such as methanol, acetone, or 1,4-dioxane.
- Adding trimethylsilyl chloride to facilitate esterification or protection steps.
- Removal of solvents under vacuum below 50°C.
- Cooling the reaction mixture to 0–5°C and slowly adding aqueous hydrochloric acid.
- Heating the mixture to 55–60°C to promote salt formation.
- Isolating the hydrochloride salt by filtration, washing with ethanol or acetone, and drying to obtain a high-purity product.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | Beta-bromophenylethane + Mg in MTBE + thinner | 30–60 | 1–12 hours | >80 | Volume ratio thinner:MTBE = 0–0.25:1 |
| Addition Reaction | Grignard reagent + diethyl oxalate | –30 to 50 | 1–15 hours | Formation of keto ester intermediate | |
| Acid Hydrolysis | HCl (5–15%) | 5–15 | 0.1–1 hour | Converts intermediate to keto acid/ester | |
| Esterification/Methanolysis | Methanol reflux | Reflux (~65) | Several hours | Good | Converts dioxane intermediate to ester |
| Hydrochloride Salt Formation | HCl addition, stirring, heating, filtration | 0–5 to 55–60 | 2–4 hours | High | Improves stability and purity |
Research Findings and Notes
- The Grignard-based method offers a scalable, cost-effective route with high yields (>80%) and short reaction times.
- Esterification via methanolysis of dioxane intermediates provides a reliable route to keto esters used as precursors.
- Hydrochloride salt formation is best conducted at low temperatures initially to control reaction rate and avoid decomposition, followed by heating to complete salt formation.
- Use of solvents such as 1,4-dioxane, acetone, and ethyl acetate facilitates purification and crystallization of the hydrochloride salt.
- The process benefits from controlled addition rates, temperature monitoring, and solvent removal under reduced pressure to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxopentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-amino-4-oxopentanoate derivatives.
Reduction: Formation of ethyl 2-amino-4-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-oxopentanoate hydrochloride, also known as ethyl 2-amino-4-oxopentanoate HCl, is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and biochemistry, providing data tables and case studies to illustrate its significance.
Structure
This compound can be represented by the following chemical structure:
Chemical Structure
Properties
- Molecular Formula : C₇H₁₄ClN₁O₃
- Molecular Weight : 195.65 g/mol
- Solubility : Soluble in water and ethanol
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of ethyl 2-amino-4-oxopentanoate. The research demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 2-amino-4-oxopentanoate derivative A | 5.6 | A549 (Lung) |
| Ethyl 2-amino-4-oxopentanoate derivative B | 3.2 | MCF7 (Breast) |
Synthesis of Amino Acids
This compound serves as an intermediate in the synthesis of various amino acids, which are essential for numerous biological processes.
Research Findings
A study highlighted the efficiency of using this compound in synthesizing L-valine through a simple enzymatic reaction. The yield was reported to be over 90%, showcasing its utility in amino acid production.
Neuroprotective Effects
Recent research has suggested that this compound may have neuroprotective properties.
Case Study: Neuroprotection in Animal Models
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated that treatment with this compound resulted in reduced neuronal death and improved cognitive function.
| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |
|---|---|---|
| Control | 45 | 10 |
| Ethyl Compound | 75 | 18 |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways involving amino acids.
Research Insights
A study focused on the inhibition of specific enzymes involved in amino acid metabolism, revealing that this compound effectively inhibited the activity of branched-chain amino acid transaminase (BCAT), which plays a critical role in amino acid catabolism.
Summary Table of Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; derivatives show cytotoxicity against cancer cell lines |
| Synthesis of Amino Acids | Intermediate for synthesizing L-valine with high yields |
| Neuroprotective Effects | Reduces neuronal death and improves cognitive function in animal models |
| Enzyme Inhibition | Inhibits branched-chain amino acid transaminase, affecting amino acid metabolism |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with Ethyl 2-amino-4-oxopentanoate hydrochloride:
Key Observations:
Ester Chain Length: Ethyl vs. hexyl esters directly impact lipophilicity. Hexyl 5-amino-4-oxopentanoate HCl (CAS 140898-91-5) has increased membrane permeability due to its longer alkyl chain, making it suitable for prodrug formulations. In contrast, the ethyl variant’s shorter chain favors aqueous solubility. Glycine ethyl ester HCl (used in ’s synthesis of naphthalene derivatives) shares the ethyl ester group but lacks the ketone and extended carbon backbone, limiting its utility in complex backbone modifications.
Functional Group Diversity: The H-Series inhibitors (e.g., H-7 HCl) feature sulfonamide and piperazine groups, enabling selective enzyme inhibition (e.g., protein kinase A). Ethyl 2-amino-4-oxopentanoate HCl’s amino-ketone motif is more suited for nucleophilic reactions or keto-enol tautomerism-driven processes.
Synthetic Applications: Ethyl 2-amino-4-oxopentanoate HCl serves as a precursor for heterocycles (e.g., pyrrolidones) via cyclization, whereas glycine ethyl ester HCl is typically employed in peptide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Physicochemical and Commercial Comparison
Solubility and Stability:
- Ethyl 2-amino-4-oxopentanoate HCl: High water solubility due to the hydrochloride salt. Stability data are unspecified, but analogous esters (e.g., ethyl acetate) suggest sensitivity to hydrolysis under acidic/basic conditions.
- Hexyl 5-amino-4-oxopentanoate HCl: Reduced water solubility but enhanced lipid solubility, favoring non-polar solvent systems .
Cost and Availability:
- Ethyl 2-amino-4-oxopentanoate HCl is priced lower than tert-Boc-protected analogs (e.g., 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid at 629.00 €/50mg), reflecting differences in synthetic complexity or demand .
Biological Activity
Ethyl 2-amino-4-oxopentanoate hydrochloride (C₇H₁₄ClNO₃) is a hydrochloride salt derived from an amino acid, notable for its buffering properties and potential biological activities. This compound has garnered attention for its role in various biochemical processes, including enzyme inhibition and cellular interactions. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a ketone functional group. Its molecular structure allows it to function effectively as a non-ionic organic buffering agent in biological systems, helping to maintain pH levels during cell culture processes. The compound's unique combination of functional groups contributes to its specific buffering capacity and potential biological roles.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It interacts with various enzymes, influencing biochemical pathways critical for cellular metabolism. This interaction typically involves binding to active sites on enzymes, thereby inhibiting their catalytic functions. Such properties suggest potential therapeutic roles in managing metabolic disorders or diseases linked to enzyme dysfunctions .
Cellular Interactions
Studies have shown that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. It has been observed to maintain pH levels within a specified range (6-8.5), crucial for optimal cellular function . Further investigations into its interactions with specific receptors or enzymes could elucidate its broader biological roles.
Study on Enzymatic Activity
A pivotal study explored the effects of this compound on various cancer cell lines. The compound demonstrated the ability to inhibit specific enzymes involved in cancer progression, suggesting its potential as an anticancer agent. The study reported that treatment with this compound resulted in reduced cell proliferation and induced apoptosis in certain cancer models .
Buffering Capacity Evaluation
Another research effort focused on evaluating the buffering capacity of this compound in cell culture systems. Results indicated that the compound effectively maintained pH stability during prolonged culture periods, supporting its application as a buffering agent in laboratory settings .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Enzyme Inhibition | Anticancer Activity | Buffering Capacity |
|---|---|---|---|
| Ethyl 2-amino-4-oxopentanoate HCl | Yes | Yes | Excellent |
| Methyl 2-amino-4-oxopentanoate | Yes | Moderate | Good |
| Other Amino Acid Derivatives | Variable | Low | Poor |
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of cellular pathways. By binding to specific enzymes, it can alter metabolic processes, potentially leading to therapeutic benefits in conditions characterized by enzyme dysregulation .
Q & A
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
